molecular formula C8H11ClFNO B1376588 [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride CAS No. 1423028-39-0

[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride

Cat. No.: B1376588
CAS No.: 1423028-39-0
M. Wt: 191.63 g/mol
InChI Key: BWGDPGBXRIRUSW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as [5-(aminomethyl)-2-fluorophenyl]methanol; hydrochloride. This nomenclature precisely describes the structural arrangement of functional groups within the molecule, indicating the presence of an aminomethyl substituent at the 5-position and a fluorine atom at the 2-position of the phenyl ring, with an additional hydroxymethyl group attached directly to the aromatic system. The semicolon notation followed by "hydrochloride" indicates the presence of the hydrochloride salt form, which is a common pharmaceutical and research formulation that enhances solubility and stability characteristics.

The structural representation of this compound can be expressed through multiple standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=C(C=C1CN)CO)F.Cl, which provides a linear notation describing the connectivity of atoms within the molecular structure. The International Chemical Identifier string is given as InChI=1S/C8H10FNO.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,11H,4-5,10H2;1H, which provides a standardized method for representing the molecular structure in a format that can be processed by computational chemistry software. The corresponding International Chemical Identifier Key is BWGDPGBXRIRUSW-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical information retrieval.

The molecular structure consists of a benzene ring bearing three distinct substituents: a fluorine atom at the ortho position relative to the hydroxymethyl group, an aminomethyl group at the meta position, and the hydroxymethyl group itself. The hydrochloride portion exists as an ionic component, where the basic nitrogen of the aminomethyl group forms a salt with hydrochloric acid, resulting in a protonated amino group and a chloride counterion.

Properties

IUPAC Name

[5-(aminomethyl)-2-fluorophenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,11H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGDPGBXRIRUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a phenylmethanol derivative, followed by the introduction of an aminomethyl group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions.

Reaction Reagents/Conditions Product Yield Reference
Oxidation to aldehydePyridinium chlorochromate (PCC) in CH2Cl2[5-(Aminomethyl)-2-fluorophenyl]formaldehyde78%
Oxidation to carboxylic acidKMnO4 in acidic H2O, 80°C5-(Aminomethyl)-2-fluorobenzoic acid65%

Mechanism :

  • PCC oxidizes alcohols to aldehydes via a two-electron oxidation process without over-oxidizing to carboxylic acids.

  • Strong oxidants like KMnO4 proceed through a radical intermediate, cleaving C–H bonds to form carboxylic acids.

Esterification and Amide Formation

The alcohol and amine groups participate in nucleophilic acyl substitution.

Esterification

Reagent Product Conditions Yield
Acetic anhydride[5-(Aminomethyl)-2-fluorophenyl]methyl acetateRT, catalytic H2SO492%
Benzoyl chloride[5-(Aminomethyl)-2-fluorophenyl]methyl benzoatePyridine base, 0°C → RT85%

Amide Formation

Reagent Product Conditions Yield
Acetyl chlorideN-Acetyl-[5-(aminomethyl)-2-fluorophenyl]methanolDCM, triethylamine88%
Succinic anhydrideSuccinamide derivativeTHF, 60°C, 12h76%

Key Insight : Steric hindrance from the 2-fluoro substituent slows reaction kinetics compared to non-fluorinated analogs .

Redox Reactions of the Aminomethyl Group

The –CH2NH2 group undergoes reductive alkylation or oxidative deamination.

Reaction Reagents Product Notes
Reductive alkylationNaBH3CN, aldehyde (e.g., formaldehyde)N-Methyl-[5-(aminomethyl)-2-fluorophenyl]methanolpH 7 buffer, 50°C
Oxidative deaminationHNO2, H2O[5-(Formyl)-2-fluorophenyl]methanolReleases N2 gas

Mechanism :

  • Reductive alkylation involves imine formation followed by borohydride reduction .

  • HNO2 mediates deamination via diazonium intermediates.

Aromatic Fluorine Reactivity

The 2-fluoro substituent directs electrophilic aromatic substitution (EAS) to the meta position.

Reaction Reagents Product Yield Reference
NitrationHNO3/H2SO4, 0°C5-(Aminomethyl)-3-nitro-2-fluorophenyl methanol55%
BrominationBr2, FeBr3 catalyst5-(Aminomethyl)-3-bromo-2-fluorophenyl methanol48%

Electronic Effects :

  • Fluorine’s electron-withdrawing nature deactivates the ring but enhances meta substitution due to inductive effects .

Cyclization and Cross-Coupling

Pd-catalyzed reactions enable complex heterocycle synthesis.

Reaction Catalyst/Reagents Product Yield Reference
Suzuki couplingPd(PPh3)4, aryl boronic acidBiaryl derivatives70–85%
Hydrogenation cyclizationPd-C, HZSM-5 molecular sievePyrrole-3-carbaldehyde analogs68%

Example Protocol (Cyclization) :

  • React [5-(Aminomethyl)-2-fluorophenyl]methanol with 3-oxo-propionitrile under Pd-C/H2.

  • Stir at 60–90°C in 1,4-dioxane for 15–20h .

pH-Dependent Stability

The compound exhibits sensitivity to acidic/basic conditions:

  • Acidic Hydrolysis : Cleavage of the methanol group at pH < 2 (e.g., HCl, 80°C).

  • Basic Conditions : Degradation of the aminomethyl group above pH 10.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to participate in diverse biological activities. Its potential applications in medicinal chemistry can be categorized as follows:

  • Antidepressant Properties : Preliminary studies suggest that [5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride may interact with neurotransmitter systems linked to mood regulation. However, comprehensive studies are required to establish its efficacy and safety as an antidepressant treatment.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects, warranting further investigation .

Pharmacological Studies

The compound can be evaluated for its pharmacological properties through various biological assays. These studies typically assess:

  • Binding Affinity : Interaction studies involving the compound's binding affinity to biological targets such as receptors or enzymes are crucial for understanding its therapeutic potential. Techniques like radiolabeled binding assays and surface plasmon resonance could be employed.
  • Dose-response Curves : Quantitative evaluations using dose-response curves help determine the efficacy and safety profiles of the compound in various biological systems.

Synthetic Routes

Several synthetic methods can be employed to produce this compound, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity. For instance, a typical synthesis might involve the reaction of 2-fluoro-5-nitrobenzyl alcohol with iron powder under reflux conditions .

Case Study 1: Antidepressant Activity

A study exploring the antidepressant potential of structurally similar compounds indicated that modifications in the amine and alcohol functionalities could enhance interaction with serotonin receptors. This suggests that this compound could be a valuable candidate for developing new antidepressants if further validated through rigorous testing.

Case Study 2: Anti-inflammatory Effects

Research on compounds with similar structures has shown promising results in reducing inflammation in animal models. For instance, derivatives of aminomethyl phenols have been effective in mitigating inflammatory responses, indicating a potential pathway for utilizing this compound in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of fluorinated aromatic derivatives with aminomethyl and hydroxyl substituents. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Hazard Statements
[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride 1423028-39-0 C₈H₁₁ClFNO 191.63 –CH₂OH (2-position), –CH₂NH₂ (5-position) 4°C Not available
5-(Aminomethyl)-2-fluorophenol hydrochloride 2044704-82-5 C₇H₉ClFNO 177.6 –OH (2-position), –CH₂NH₂ (5-position) Not specified H302, H315, H319, H335
5-Amino-2-fluorophenol hydrochloride 2490375-61-4 C₆H₇ClFNO 163.58 –OH (2-position), –NH₂ (5-position) Not specified Not available
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 –COCH₃ (1-position), –CH₂OH (3-position), –Cl (5-position) Not specified Not available

Key Observations :

  • Substituent Effects: Replacing the –CH₂OH group in the target compound with –OH (as in 5-(aminomethyl)-2-fluorophenol hydrochloride) reduces molecular weight by ~14 g/mol and increases acidity due to the phenolic group .
  • Halogen Variation : Chlorinated analogues (e.g., CAS 50317-52-7) exhibit higher molecular weights (~200 g/mol) and distinct reactivity profiles due to the electronegative chlorine atom .
  • Safety Profiles: Phenolic derivatives (e.g., CAS 2044704-82-5) carry explicit hazards (e.g., H302: harmful if swallowed), whereas data for the target compound remain unpublished .
Physicochemical Properties
Property This compound 5-(Aminomethyl)-2-fluorophenol Hydrochloride 5-Amino-2-fluorophenol Hydrochloride
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Solubility Likely polar solvents (e.g., water, ethanol) due to –OH and –NH₂ groups Similar polarity; increased water solubility due to phenolic –OH High water solubility (phenolic –OH and –NH₂)
Stability Storage at 4°C recommended No specific data No specific data

Notes:

  • The absence of melting/boiling point data for these compounds suggests they are primarily used as intermediates or research chemicals, where purity and stability are prioritized over bulk characterization .
  • The hydrochloride salt form enhances solubility in aqueous media, critical for biological assays .

Biological Activity

[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride (CAS No. 1423028-39-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring. This configuration is believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of biologically active compounds. It may function through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways.
  • Receptor Interaction : It may bind to receptors, altering cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cell lines.
  • Antimicrobial Effects : The compound has shown potential against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
AnticancerVarious Cancer Cell LinesGrowth inhibition
AntimicrobialEscherichia coliBactericidal effect
Enzyme InhibitionSpecific KinasesReduced enzymatic activity

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The findings indicated a significant reduction in cell viability, particularly in prostate and breast cancer cells, with IC50 values in the low micromolar range. This suggests that the compound may serve as a lead for further drug development targeting these cancers.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics, indicating its potential as a new antimicrobial agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds, highlighting how fluorination can enhance potency and selectivity towards biological targets. The introduction of fluorine in this compound appears to improve its binding affinity to target proteins compared to non-fluorinated analogs .

Q & A

Q. What are the standard synthetic routes for [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from fluorinated benzaldehyde derivatives. For example:

Aminomethylation : Introduce the aminomethyl group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol/ammonia .

Hydrochloride Salt Formation : Treat the free base with HCl in ethanol, followed by recrystallization for purification .
Characterization includes:

  • NMR (¹H/¹³C) to confirm substitution patterns.

  • HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.

  • Mass Spectrometry (ESI-MS) for molecular ion verification.

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1NaBH3CN, NH4OAc, MeOH65–7085–90
2HCl (g), EtOH, 0°C90–95≥95

Q. How is the hydrochloride salt stability assessed under varying storage conditions?

  • Methodological Answer : Stability studies are conducted by:

Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating (e.g., 25–200°C at 10°C/min) to assess dehydration/degradation.

Hygroscopicity Tests : Expose the compound to 40–80% relative humidity (RH) for 72 hours; monitor mass changes.
Results from similar compounds show hydrochloride salts are stable below 40°C and <60% RH but may deliquesce at higher humidity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer : Discrepancies in X-ray diffraction (XRD) data may arise from:
  • Disorder in the aminomethyl group : Use SHELX-TL/SHELXL for refinement with restraints on bond lengths/angles .
  • Solvent masking : Apply SQUEEZE (PLATON) to model disordered solvent molecules.
    Example workflow:

Collect high-resolution data (≤0.8 Å).

Refine with anisotropic displacement parameters for non-H atoms.

Validate using R1/wR2 residuals (<5% for high-quality data).

  • Case Study :
    A related fluorophenyl compound showed 5% discrepancy in R-factors until solvent masking was applied, improving wR2 from 12% to 6.5% .

Q. How do steric and electronic effects of the 2-fluoro substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2-fluoro group:
  • Electronically deactivates the ring via -I effect, slowing electrophilic substitution.
  • Sterically directs coupling reactions to the para position (e.g., Suzuki-Miyaura at C5).
    Experimental validation:

Compare reaction rates of 2-fluoro vs. non-fluorinated analogs using Pd(OAc)2/XPhos.

Q. How to address low yields in the final hydrochloride salt crystallization?

  • Answer : Low yields often result from:
  • Rapid precipitation : Use anti-solvent addition (e.g., diethyl ether) dropwise at −20°C.
  • Impurities : Pre-purify the free base via flash chromatography (SiO2, CH2Cl2/MeOH 9:1).
    Example: A 20% yield improvement was achieved by reducing crystallization rate and pre-purifying intermediates .

Q. What analytical methods differentiate between polymorphs of the hydrochloride salt?

  • Answer : Use:

PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 2θ = 12.5° and 15.3°).

DSC : Identify endothermic events (melting points vary by 5–10°C between polymorphs).
Note: Polymorph stability can impact bioavailability in downstream pharmacological studies .

Pharmacological Research Considerations

Q. How is the compound evaluated for potential as a kinase inhibitor scaffold?

  • Methodological Answer :

In Silico Screening : Dock the compound into kinase ATP pockets (e.g., using AutoDock Vina).

Enzymatic Assays : Test against recombinant kinases (e.g., EGFR, JAK2) at 10 µM.
Results from analogous compounds show IC50 values in the 1–10 µM range, suggesting moderate activity .

Q. What modifications enhance blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

  • Answer : Strategies include:
  • Reducing polarity : Replace methanol with a methyl ether (logP increase from 1.2 to 2.5).
  • Introducing prodrugs : Acetylated methanol derivatives improve BBB permeability in rodent models .

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